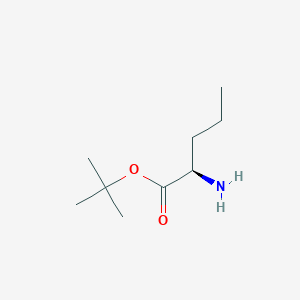
1-BROMONONANE-D19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromononane-D19 is a deuterium-labeled version of 1-Bromononane. It is a stable isotope compound where hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for detailed studies of molecular interactions and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromononane-D19 is synthesized by the bromination of nonane-D19. The process involves the substitution of a hydrogen atom in nonane-D19 with a bromine atom. The reaction typically uses a brominating agent such as bromine (Br2) or hydrogen bromide (HBr) in the presence of a catalyst or under specific conditions to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The use of deuterated nonane as a starting material is crucial for the production of the deuterium-labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromononane-D19 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Reagents such as potassium tert-butoxide (KOtBu) are used, and the reactions are often conducted under elevated temperatures.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nonanes depending on the nucleophile used.
Elimination Reactions: The major product is nonene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromononane-D19 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Applied in the development of new materials and chemical processes where isotopic labeling is beneficial.
Mécanisme D'action
The mechanism of action of 1-Bromononane-D19 involves its interaction with various molecular targets depending on the specific application. In metabolic studies, the deuterium atoms provide a distinct mass difference that allows for precise tracking of the compound through different biochemical pathways. This helps in understanding the metabolic fate of the compound and its interactions with enzymes and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromononane: The non-deuterated version of the compound.
1-Bromohexane: A shorter-chain brominated alkane.
1-Bromodecane: A longer-chain brominated alkane.
Uniqueness
1-Bromononane-D19 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and detailed studies of molecular interactions and metabolic pathways compared to non-deuterated analogs. This makes it a valuable tool in various scientific disciplines.
Propriétés
Numéro CAS |
1219805-90-9 |
|---|---|
Formule moléculaire |
C9BrD19 |
Poids moléculaire |
226.27 |
Synonymes |
1-BROMONONANE-D19 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)

